![molecular formula C17H13Cl3N4O2 B5589641 N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589641.png)
N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar triazole derivatives, including the process for creating compounds with related structures, typically involves reactions between ester ethoxycarbonylhydrazones and primary amines. A specific method involved the creation of a Schiff base by using 4-methoxybenzaldehyde, followed by the generation of Mannich base derivatives through the addition of morpholine or methyl piperazine as amine components. These compounds were found to have good or moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine, is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions. Triazoles are often used as scaffolds for developing new compounds with potential biological activities.
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including cycloadditions and substitutions, which can modify their chemical properties significantly. For instance, N-methoxy-9-methyl-9H-purin-6-amines, which share a similar functional group arrangement, were synthesized through N-methylation and displacement reactions, showing variations in amino/imino tautomer ratios identified by NMR methods (Roggen & Gundersen, 2008).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2010) explored the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally similar to N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine. These compounds were evaluated for their antimicrobial activities, where some demonstrated good or moderate activities against tested microorganisms. This research underscores the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Novel Quinazolinone Derivatives and Antimicrobial Activity
Another study by Habib et al. (2012) focused on the synthesis of novel quinazolinone derivatives and their subsequent evaluation for antimicrobial activity. While this study does not directly mention N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine, it highlights the broader context of synthesizing and testing similar complex organic compounds for potential use in combating microbial infections (Habib, Hassan, & El‐Mekabaty, 2012).
Synthetic Studies Towards Agelasine Analogs
Research by Roggen and Gundersen (2008) involved synthetic studies directed towards agelasine analogs, focusing on the synthesis, tautomerism, and alkylation of N-methoxy-9-methyl-9H-purin-6-amines. While the specific focus was on purine analogs, this study provides insight into the methodologies that could be applied to the synthesis and modification of compounds like N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine, particularly in understanding their structural and functional properties (Roggen & Gundersen, 2008).
Propriétés
IUPAC Name |
(E)-1-[4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4O2/c1-25-16-3-2-11(7-23-24-9-21-22-10-24)4-12(16)8-26-17-14(19)5-13(18)6-15(17)20/h2-7,9-10H,8H2,1H3/b23-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKYTBYKQRFQTI-HCGXMYGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NN=C2)COC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)COC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}methylidene]-4H-1,2,4-triazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B5589562.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5589576.png)
![2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5589594.png)
![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5589597.png)

![4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589612.png)
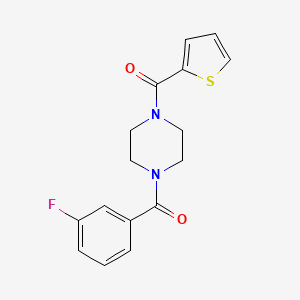
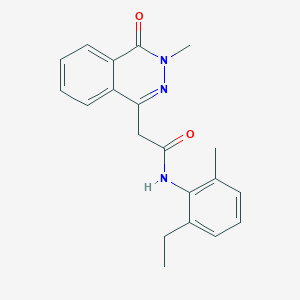
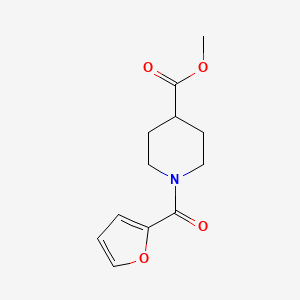
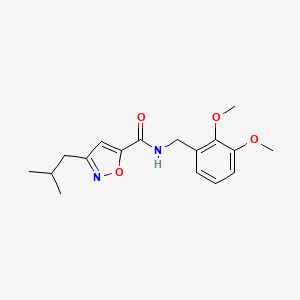
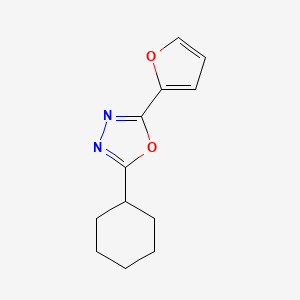
![4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5589649.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589653.png)
![5-{[(2-pyridinylthio)acetyl]amino}isophthalic acid](/img/structure/B5589657.png)